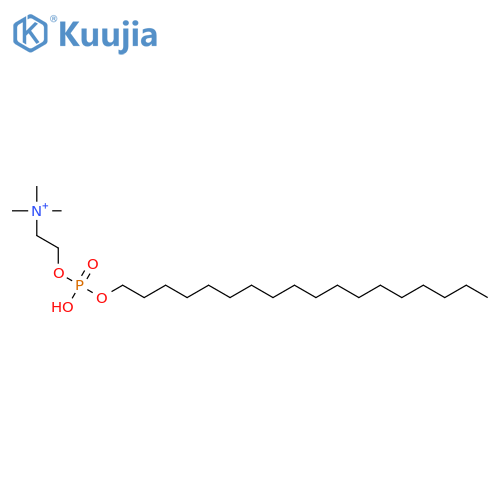Cas no 65956-63-0 (O-(Octadecylphosphoryl)choline)

65956-63-0 structure
商品名:O-(Octadecylphosphoryl)choline
O-(Octadecylphosphoryl)choline 化学的及び物理的性質
名前と識別子
-
- Octadecylphosphorylcholine
- CHOLINE OCTADECYL PHOSPHATE
- OCTADECYLPHOSPHOCHOLINE
- [2-(hydroxy-octadecyloxy-phosphoryloxy)-ethyl]-trimethyl-ammonium betaine
- D 19391
- Ethanaminium, 2-[[hydroxy(octadecyloxy)phosphinyl]oxy]-N,N,N-trimethyl-, inner salt
- n-octadecylphosphocholine
- Nsc282880
- octadecynylphosphocholine
- stearyl 2-trimethylammonioethyl phosphate
- stearylphosphorylcholine
- ODPC
- 65956-63-0
- NSC 282880
- Ethanaminium,N,N-trimethyl-, inner salt
- O-0350
- NSC-282880
- O-(Octadecylphosphoryl)choline
- NCGC00178095-01
- Octadecylphosphorylcholine; Octadecylphosphocholine; NSC 282880; D 19391
- D-19391
- Ethanaminium, 2-((hydroxy(octadecyloxy)phosphinyl)oxy)-N,N,N-trimethyl-, hydroxide, inner salt
- DTXSID00984437
- CHEMBL198938
- O-(Octadecylphosphoryl)choline, >=98% (TLC)
- SCHEMBL744376
- octadecyl 2-(trimethylazaniumyl)ethyl phosphate
-
- インチ: InChI=1S/C23H50NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h5-23H2,1-4H3
- InChIKey: ZBNJXSZNWZUYCI-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
計算された属性
- せいみつぶんしりょう: 436.35583
- どういたいしつりょう: 435.348
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 22
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 7.8
じっけんとくせい
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 55.76
- LogP: 7.52590
O-(Octadecylphosphoryl)choline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | O596260-500mg |
O-(Octadecylphosphoryl)choline |
65956-63-0 | 500mg |
$ 1466.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01837-100mg |
O-(Octadecylphosphoryl)choline >=98% (TLC) |
65956-63-0 | 100mg |
¥1008.0 | 2021-09-04 | ||
| TRC | O596260-50mg |
O-(Octadecylphosphoryl)choline |
65956-63-0 | 50mg |
$ 187.00 | 2023-09-06 | ||
| TRC | O596260-250mg |
O-(Octadecylphosphoryl)choline |
65956-63-0 | 250mg |
$ 850.00 | 2023-09-06 |
O-(Octadecylphosphoryl)choline 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
65956-63-0 (O-(Octadecylphosphoryl)choline) 関連製品
- 130890-78-7(Dodecylphosphocholine-d)
- 58066-85-6(Miltefosine)
- 29557-51-5(Dodecylphosphocholine)
- 77733-28-9(Tetradecyl-phosphocholine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
